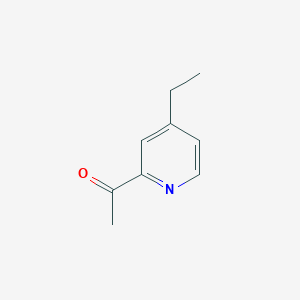

1-(4-Ethylpyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

59576-27-1 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-(4-ethylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H11NO/c1-3-8-4-5-10-9(6-8)7(2)11/h4-6H,3H2,1-2H3 |

InChI Key |

DEGKNYBGTWJELS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Ethylpyridin 2 Yl Ethanone and Analogous Pyridine Ketones

Strategies for Functionalization of the Pyridine (B92270) Ring System

Functionalizing an existing pyridine scaffold is a common and direct approach. These methods often involve modifying substituents on the ring to introduce the desired acetyl group or to build upon an existing acetylpyridine core.

A key strategy for modifying 2-acetylpyridine (B122185) involves the deprotonation of the methyl group of the acetyl moiety, which is rendered acidic by the adjacent carbonyl group. The resulting enolate can then act as a nucleophile in alkylation reactions. To avoid side reactions, such as the formation of ethers which can occur with bases like potassium hydroxide (B78521) (KOH), stronger, non-nucleophilic bases are often employed. scielo.brresearchgate.net

Research has shown that using sodium hydride (NaH) in the presence of a phase transfer catalyst like 18-crown-6-ether is an efficient method for the deprotonation of the methyl group in 2-acetylpyridine. scielo.brresearchgate.net The subsequent reaction with an alkyl or aryl halide allows for the synthesis of a variety of substituted acetyl pyridine derivatives. scielo.br This method is noted for its high efficiency and the absence of significant side products. scielo.brresearchgate.net

Table 1: Deprotonation-Alkylation of 2-Acetylpyridine

| Reactant 1 | Reagents | Reactant 2 | Product Type | Ref |

| 2-Acetylpyridine | 1. NaH, 18-crown-6-ether | Alkyl Halide | Substituted 2-Acetylpyridine | scielo.brresearchgate.net |

| 2-Acetylpyridine | 2. NaH, 18-crown-6-ether | Aryl Halide | Substituted 2-Acetylpyridine | scielo.br |

This interactive table summarizes the general conditions for the deprotonation-alkylation of 2-acetylpyridine.

The Claisen-Schmidt condensation is a classical and widely used method for forming α,β-unsaturated ketones, known as chalcones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. doaj.orgresearchgate.netjetir.org In the context of pyridine ketones, 2-acetylpyridine can be condensed with various aldehyde derivatives to synthesize pyridine-containing chalcones. doaj.orgresearchgate.net

These reactions are typically carried out at room temperature in a solvent like ethanol (B145695) with a base such as potassium hydroxide or sodium hydroxide. doaj.orgjetir.org The resulting chalcones are valuable intermediates in the synthesis of various heterocyclic compounds and have attracted considerable attention in medicinal chemistry. researchgate.netjetir.org The use of simple stirring techniques and aqueous solutions can make this an environmentally benign process. jetir.org

Table 2: Synthesis of Chalcones from 2-Acetylpyridine via Claisen-Schmidt Condensation

| Ketone | Aldehyde | Base / Solvent | Product | Ref |

| 2-Acetylpyridine | Aromatic Aldehydes | NaOH (aq) | Pyridyl Chalcone (B49325) | jetir.org |

| 2-Acetylpyridine | Aldehyde Derivatives | KOH / Ethanol | Pyridyl Chalcone | doaj.orgresearchgate.net |

This interactive table provides examples of reaction conditions for synthesizing chalcones from 2-acetylpyridine.

De Novo Pyridine Ring Synthesis Approaches

Reported in 1881 by Arthur Hantzsch, this multi-component reaction is a cornerstone of pyridine synthesis. wikipedia.org The classical Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can then be oxidized in a separate step to yield the aromatic pyridine derivative. wikipedia.org The driving force for this aromatization is the formation of the stable aromatic ring. wikipedia.org

Modern advancements have addressed the drawbacks of the classical method, such as harsh reaction conditions and long reaction times. wikipedia.org Innovations include the use of microwave reactors to accelerate the reaction and the development of "green chemistry" approaches using aqueous micelles or ionic liquids as catalysts. wikipedia.orgnih.gov

Table 3: Components of the Hantzsch Pyridine Synthesis

| Component 1 | Component 2 | Component 3 | Intermediate | Final Product | Ref |

| Aldehyde | 2x β-Ketoester | Ammonia / Ammonium Acetate | 1,4-Dihydropyridine | Pyridine | wikipedia.orgorganic-chemistry.org |

This interactive table outlines the fundamental components required for the Hantzsch pyridine synthesis.

Several synthetic strategies involve a cyclization event followed by an in-situ oxidation or a separate oxidative step to generate the aromatic pyridine ring. One such approach is a domino cyclization-oxidative aromatization process. This can be achieved using a bifunctional catalyst, such as palladium on carbon combined with K-10 montmorillonite (B579905) clay, under microwave irradiation. organic-chemistry.org In this system, the cyclization occurs on the solid acid catalyst, and the palladium component facilitates the dehydrogenation of the dihydropyridine intermediate. organic-chemistry.org

Another metal-free method involves the iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines, which produces a variety of substituted pyridines under mild conditions. organic-chemistry.org Furthermore, asymmetrical 2,6-diarylpyridines can be synthesized through the metal-free cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under an air atmosphere. organic-chemistry.org

Derivatization Pathways from 1-(4-Ethylpyridin-2-yl)ethanone Precursors

The synthesis of this compound can be achieved by introducing the acetyl group onto a 4-ethylpyridine (B106801) scaffold or by modifying a pre-existing functional group at the 2-position. For instance, the oxidation of the corresponding secondary alcohol, 1-(4-ethylpyridin-2-yl)ethanol, provides a direct route to the target ketone. nih.gov

Conversely, the ketone group of this compound is a versatile handle for further derivatization. It can be readily reduced to form the alcohol 1-(4-ethylpyridin-2-yl)ethanol or converted into an amine, such as 1-(4-ethylpyridin-2-yl)ethanamine, via reductive amination. nih.govnih.gov These transformations highlight the role of the target compound as both a synthetic target and a precursor for other functionalized pyridine derivatives. A two-step process starting from a pyridyl-alcohol, where the ketone is protected as a cyclic acetal, followed by alkylation and deprotection, has also been reported for analogous 2-acetylpyridine derivatives. researchgate.net

Conversion to Polycyclic and Heterocyclic Ring Systems (e.g., Oxazines, Thiazines, Pyrazoles)

The ketone functionality of this compound and its analogs serves as a valuable handle for the construction of various fused and non-fused heterocyclic rings.

Oxazines: The synthesis of pyridyl-substituted oxazines can be achieved through several routes. One common approach involves the reaction of a pyridine derivative containing a suitable precursor with another molecule to form the oxazine (B8389632) ring. For instance, 2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione can react with alkyl carbamates to form β-tricarbonyl compounds, which are then converted into 1,3-oxazine-2,4(3H)-dione derivatives with urea. clockss.org Another method involves the tandem intermolecular cycloaddition/cycloreversion of 1,4-oxazinone precursors, which can be prepared from acetylene (B1199291) dicarboxylates and β-amino alcohols. acs.orgnih.gov These oxazinones can then react with various alkynes to yield substituted pyridine derivatives. acs.org Furthermore, pyrido[2,3-b] nih.govmdpi.comoxazin-2-ones can be synthesized in a one-pot reaction from N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines using cesium carbonate. researchgate.net The synthesis of 3,4-dihydro-2H-1,4-oxazines has also been reported through methods such as the Rh(II)-catalyzed reaction of 1-tosyl-1,2,3-triazoles with halohydrins and the cyclization of N-propargyl N-sulfonyl amino alcohols catalyzed by silver triflate. organic-chemistry.org

Thiazines: The synthesis of thiazine (B8601807) derivatives often involves the reaction of a compound containing a reactive ketone or an α,β-unsaturated ketone (chalcone) with a sulfur and nitrogen-containing reagent like thiourea (B124793). mdpi.com For example, an acetylated pyridine can react with a benzaldehyde (B42025) to form an azachalcone, which is then cyclized with thiourea to produce a thiazine derivative. mdpi.com Another approach involves the reaction of α-bromopropenone derivatives with 2-aminothiophenol. mdpi.com Thiazine-dicarboxylates can be synthesized via a one-pot three-component reaction of an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative. mdpi.com It is important to note that the conjugation of N-terminal cysteine peptides with maleimides can sometimes lead to an underreported side reaction resulting in thiazine formation, particularly at neutral or basic pH. nih.gov

Pyrazoles: Pyrazole (B372694) rings can be synthesized from pyridine ketones through condensation reactions with hydrazine (B178648) derivatives. jddtonline.infonih.gov The general method involves the reaction of a 1,3-dicarbonyl compound, which can be formed in situ from a ketone and an ester, with hydrazine. nih.govorganic-chemistry.org A key intermediate in this synthesis is often a chalcone, formed by the Claisen-Schmidt condensation of an acetophenone (B1666503) derivative with an aldehyde. This chalcone then undergoes a cyclization reaction with hydrazine to yield the pyrazole ring. jddtonline.inforesearchgate.net Various catalysts, such as copper triflate, can be employed to facilitate the reaction. nih.gov The Vilsmeier-Haack reaction of hydrazones can also be used to synthesize pyrazole-4-carbaldehydes. nih.gov

| Heterocycle | General Synthetic Approach | Key Reagents/Intermediates |

|---|---|---|

| Oxazines | Cyclocondensation or cycloaddition/cycloreversion reactions. | Pyridine ketones, β-amino alcohols, acetylene dicarboxylates, 1,4-oxazinones. acs.orgnih.gov |

| Thiazines | Reaction of a ketone or chalcone with a sulfur/nitrogen source. | Pyridine ketones, thiourea, 2-aminothiophenol. mdpi.com |

| Pyrazoles | Condensation of a 1,3-dicarbonyl compound or chalcone with hydrazine. | Pyridine ketones, hydrazine derivatives, chalcones. jddtonline.infonih.gov |

Regioselective Reduction of the Ethanone (B97240) Moiety

The selective reduction of the ketone in the presence of other reducible functional groups within the molecule is a crucial transformation. For pyridine ketones, this allows for the synthesis of the corresponding secondary alcohols, which are themselves valuable synthetic intermediates.

Chemoselective reduction of a ketone in the presence of a less reactive group like an ester can be achieved using milder reducing agents. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose as it selectively reduces aldehydes and ketones over esters and other less reactive carbonyl functionalities. youtube.comyoutube.com The selectivity arises from the difference in reactivity between the carbonyl groups. youtube.com

For more challenging substrates where chemoselectivity is difficult to achieve, a protection-reduction-deprotection strategy can be employed. For instance, if a molecule contains both an aldehyde and a ketone, the more reactive aldehyde can be selectively protected as an acetal. stackexchange.com The unprotected ketone can then be reduced using a reagent like NaBH₄. Finally, the protecting group is removed under acidic conditions to reveal the original aldehyde functionality, resulting in the selective reduction of the ketone. stackexchange.com The Luche reduction, which uses a combination of CeCl₃ and NaBH₄, is particularly effective for the chemoselective reduction of ketones in the presence of aldehydes. stackexchange.com

Controlled Oxidation of Alkyl and Acyl Substituents

The selective oxidation of the ethyl group or the acetyl group on the pyridine ring can provide access to a range of other functional groups, such as carboxylic acids or aldehydes. The pyridine ring itself is relatively resistant to oxidation, allowing for selective transformations of the side chains.

Standard oxidizing agents can be employed for these transformations. For example, potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the ethyl group to a carboxylic acid. The control of reaction conditions, such as temperature and reaction time, is crucial to prevent over-oxidation or degradation of the pyridine ring.

The oxidation of the acetyl group can be more challenging. However, specific methods like the Baeyer-Villiger oxidation can be used to convert the ketone to an ester, which can then be hydrolyzed to the corresponding carboxylic acid.

Catalytic and Reagent-Controlled Synthetic Transformations

Modern synthetic chemistry increasingly relies on catalytic and reagent-controlled methods to improve efficiency, selectivity, and sustainability.

Application of Phase Transfer Catalysis in C-C Bond Formation

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of pyridine chemistry, PTC can be used to facilitate C-C bond formation, such as the alkylation of the carbon atom adjacent to the acetyl group in this compound.

PTC typically involves a catalyst, such as a quaternary ammonium salt or a crown ether, which transports a reactive anion from an aqueous or solid phase to an organic phase where the reaction occurs. researchgate.netresearchgate.netprinceton.edu For example, the cyanation of 9-chloroacridines has been successfully achieved using sodium cyanide in the presence of 18-crown-6 (B118740) as a phase-transfer catalyst. researchgate.netresearchgate.net This method provides high yields under mild conditions. researchgate.net The choice of solvent and catalyst is critical for the success of these reactions. researchgate.net

Metal-Free and Green Chemistry Approaches in Pyridine Synthesis

The development of metal-free and green synthetic methods is a major focus in contemporary organic chemistry, aiming to reduce environmental impact and improve safety. citedrive.com Several such approaches have been developed for the synthesis of pyridines.

One-pot multicomponent reactions are a hallmark of green chemistry, as they reduce the number of synthetic steps and minimize waste. nih.gov The synthesis of polysubstituted pyridines can be achieved through a metal-free [3+3] annulation reaction between β-enaminonitriles and β,β-dichloromethyl peroxides. mdpi.com This method offers mild reaction conditions and a broad substrate scope. mdpi.com Another metal-free approach involves the domino reaction of enaminones and aldehydes using TfOH as a promoter. acs.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in pyridine synthesis. nih.gov The use of environmentally friendly solvents and catalysts, such as water and graphene oxide, further contributes to the green credentials of these methods. nih.gov

| Approach | Key Features | Examples |

|---|---|---|

| Metal-Free Annulation | Avoids transition metal catalysts, mild conditions. mdpi.com | [3+3] annulation of β-enaminonitriles and peroxides. mdpi.com |

| Domino Reactions | Cascade of bond-forming reactions in one pot. acs.org | TfOH-promoted reaction of enaminones and aldehydes. acs.org |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields. nih.gov | One-pot, four-component synthesis of pyridine derivatives. nih.gov |

| Green Catalysts/Solvents | Use of environmentally benign materials. nih.gov | Graphene oxide catalyst in water. nih.gov |

Reductive Amination Strategies with Substituted Pyridines

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. jocpr.commasterorganicchemistry.comyoutube.com This reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone with an amine, followed by its reduction to the corresponding amine.

For substituted pyridines like this compound, reductive amination provides a direct route to various N-substituted aminoethylpyridine derivatives. The reaction can be carried out in a one-pot fashion, which is synthetically efficient. jocpr.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their ability to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

In some cases, particularly with deactivated anilines or pyridines that are resistant to standard reductive amination conditions, stronger Lewis acids like TMSOTf can be employed to facilitate imine formation and subsequent reduction. nih.gov This has been shown to be effective for the synthesis of N-substituted-3-amino-4-halopyridines. nih.gov The choice of reaction conditions, including the reducing agent and any acid or Lewis acid catalyst, is crucial for achieving high yields and selectivity. jocpr.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Ethylpyridin 2 Yl Ethanone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers critical information on the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent, non-equivalent protons.

For a compound structurally similar to 1-(4-Ethylpyridin-2-yl)ethanone, such as 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the pyridine (B92270) ring and the substituent groups. researchgate.net The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. For instance, the proton at position 6 of the pyridine ring is expected to be the most deshielded, appearing as a doublet due to coupling with the proton at position 5. researchgate.net The protons of the ethyl group at position 4 would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of coupling with each other. chemicalbook.com The methyl protons of the acetyl group at position 2 would appear as a sharp singlet in the upfield region, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.6 - 8.8 | Doublet (d) | ~5.0 |

| H-5 (Pyridine) | 7.4 - 7.6 | Doublet of Doublets (dd) | ~5.0, ~1.5 |

| H-3 (Pyridine) | 7.9 - 8.1 | Singlet (s) or fine doublet | ~1.5 |

| -CH₂- (Ethyl) | 2.7 - 2.9 | Quartet (q) | ~7.6 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.6 |

| -CH₃ (Acetyl) | 2.6 - 2.8 | Singlet (s) | N/A |

Note: The predicted values are based on the analysis of structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

In the ¹³C NMR spectrum of a 2-acetyl-4-substituted pyridine, the carbonyl carbon of the acetyl group is the most deshielded, appearing at a chemical shift of around 200 ppm. researchgate.net The carbon atoms of the pyridine ring typically resonate in the range of 120-160 ppm. chemicalbook.com The carbons of the ethyl group would appear in the upfield region, with the methylene carbon being more deshielded than the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | 199 - 201 |

| C-2 (Pyridine) | 153 - 155 |

| C-4 (Pyridine) | 148 - 150 |

| C-6 (Pyridine) | 149 - 151 |

| C-3 (Pyridine) | 120 - 122 |

| C-5 (Pyridine) | 124 - 126 |

| -CH₂- (Ethyl) | 25 - 30 |

| -CH₃ (Ethyl) | 13 - 15 |

| -CH₃ (Acetyl) | 25 - 27 |

Note: The predicted values are based on the analysis of structurally related compounds like 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone and 2-ethylpyridine. researchgate.netchemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, resolving spectral overlap, and confirming structural assignments.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling relationships. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other. For this compound, a COSY experiment would show correlations between the H-5 and H-6 protons of the pyridine ring, and between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for unambiguous assignment of the carbon skeleton. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. ipb.pt For example, an HMBC experiment on this compound would show a correlation between the methyl protons of the acetyl group and the carbonyl carbon, as well as the C-2 carbon of the pyridine ring.

X-ray Diffraction (XRD) for Solid-State Structural Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Studies of Pyridine Ketone Derivatives

Single crystal X-ray diffraction analysis involves irradiating a single, well-ordered crystal of a compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

Corroboration of Experimental and Computationally Derived Structural Parameters

In modern structural chemistry, it is common practice to corroborate experimental data with computational models. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the optimized geometry of a molecule. These theoretical structures can then be compared with the experimental data obtained from X-ray diffraction. The agreement between the calculated and experimental parameters provides a high level of confidence in the determined structure. Any significant discrepancies can point to interesting electronic or steric effects within the molecule or in its crystal packing. This integrated approach of combining experimental and computational methods provides a robust and comprehensive understanding of the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique molecular fingerprint.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent functional groups.

The key functional groups in this compound are the pyridine ring, the acetyl group, and the ethyl group. The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. dergipark.org.tr The acetyl group will exhibit a strong C=O stretching vibration, which is a prominent feature in the IR spectra of ketones and is generally found in the range of 1715-1680 cm⁻¹. The ethyl group will show characteristic C-H stretching vibrations for the CH₃ and CH₂ groups in the 2975-2850 cm⁻¹ range, as well as bending vibrations at lower frequencies.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of 4-acetylpyridine (B144475). dergipark.org.tr

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H Stretching | 3100 - 3000 |

| C=C, C=N Stretching | 1600 - 1400 | |

| Acetyl Group | C=O Stretching | 1715 - 1680 |

| C-H Stretching (methyl) | ~2960 (asymmetric), ~2870 (symmetric) | |

| Ethyl Group | C-H Stretching (CH₃, CH₂) | 2975 - 2850 |

| C-H Bending (CH₃, CH₂) | 1470 - 1370 |

Note: The data in this table is based on the vibrational analysis of the closely related compound 4-acetylpyridine and represents expected values for this compound.

Raman Spectroscopy Applications in Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, providing a unique "fingerprint" of a molecule.

Similar to the IR data, specific experimental Raman spectra for this compound are not available in the reviewed sources. However, insights can be drawn from the study of 4-acetylpyridine complexes. dergipark.org.tr The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring stretching modes of the pyridine ring. The C=O stretch of the acetyl group, while strong in the IR, is typically weaker in the Raman spectrum. The C-H stretching vibrations of the ethyl and acetyl groups will also be present.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural characterization.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The absorption of UV-Vis radiation promotes electrons from lower energy orbitals (like HOMO) to higher energy orbitals (like LUMO). libretexts.orgphyschemres.org

For this compound, the UV-Vis spectrum is expected to be influenced by the electronic structure of the substituted pyridine ring. The pyridine ring itself exhibits π → π* transitions. The presence of the acetyl and ethyl substituents will cause a shift in the absorption maxima (λ_max) compared to unsubstituted pyridine. The acetyl group, being a chromophore, will introduce n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen. libretexts.org

A study on 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes provides some insight into the electronic spectra of acetylpyridines. nih.gov The position of the acetyl group on the pyridine ring affects the electronic structure and, consequently, the UV-Vis spectrum. In this compound, the conjugation between the carbonyl group and the pyridine ring will influence the energy of the electronic transitions. The ethyl group, being an alkyl group, will have a minor electronic effect, primarily acting as a weak electron-donating group through an inductive effect.

The expected electronic transitions and their approximate absorption regions are summarized below:

| Transition | Description | Expected Wavelength Region (nm) |

| π → π | Involving the π-system of the pyridine ring | ~200 - 280 |

| n → π | Involving the non-bonding electrons of the carbonyl oxygen | ~280 - 350 |

Note: These are general expected regions and the exact λ_max values will be influenced by the specific substitution pattern and solvent polarity.

X-ray Photoelectron Spectroscopy (XPS) for Core Electron Binding Energies and Electronic Environment Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and the chemical state of the elements within a molecule. taylorandfrancis.comexlibrisgroup.comresearchgate.net It works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the core atomic orbitals. stanford.edu

For this compound, XPS can be used to analyze the core electron binding energies of carbon, nitrogen, and oxygen. The binding energies are sensitive to the chemical environment of the atom. For example, the C 1s spectrum will show different peaks for the carbon atoms in the ethyl group, the pyridine ring, and the carbonyl group due to their different electronic environments. rsc.org

Based on studies of pyridine and its derivatives, the N 1s binding energy for the nitrogen atom in the pyridine ring is expected to be a characteristic feature. dergipark.org.trnih.gov The O 1s binding energy will be characteristic of the carbonyl oxygen in the acetyl group.

The following table presents expected core electron binding energies for the different atoms in this compound, based on data for analogous compounds.

| Atom | Orbital | Chemical Environment | Expected Binding Energy (eV) |

| C | 1s | C-C, C-H (Ethyl group) | ~285.0 |

| C | 1s | C in Pyridine Ring | ~285.5 - 286.5 |

| C | 1s | C=O (Carbonyl) | ~288.0 |

| N | 1s | Pyridine Ring | ~399 - 401 |

| O | 1s | C=O (Carbonyl) | ~531 - 533 |

Note: These values are estimations based on data from related pyridine and ketone-containing compounds and can vary depending on the specific molecular environment and instrument calibration.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. Furthermore, by analyzing the fragmentation pattern of the molecular ion, detailed structural information can be obtained.

The molecular formula of this compound is C₉H₁₁NO, corresponding to a molecular weight of approximately 149.0841 g/mol . HRMS can confirm this with high accuracy.

Upon ionization in the mass spectrometer, the molecular ion will undergo fragmentation. The fragmentation pathways are governed by the stability of the resulting fragment ions. For this compound, several characteristic fragmentation pathways can be predicted based on the general principles of mass spectrometry of ketones and aromatic nitrogen heterocycles. nih.govlibretexts.org

A primary fragmentation pathway for ketones is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. In this case, two α-cleavages are possible:

Loss of the methyl radical (•CH₃) to form a resonance-stabilized acylium ion.

Loss of the pyridyl radical to form the acetyl cation (CH₃CO⁺).

Another common fragmentation for aromatic compounds is the cleavage of the ring. For substituted pyridines, the fragmentation often involves the loss of small neutral molecules like HCN. The ethyl group can also undergo fragmentation, such as the loss of an ethyl radical or ethylene.

A plausible fragmentation pathway would be the McLafferty rearrangement if a γ-hydrogen is available for transfer to the carbonyl oxygen. In this compound, the hydrogens on the ethyl group are in the γ-position relative to the carbonyl group, making this rearrangement possible, leading to the elimination of ethylene.

The following table outlines some of the expected key fragment ions in the mass spectrum of this compound.

| m/z of Fragment Ion | Proposed Structure/Loss | Fragmentation Pathway |

| 149 | [C₉H₁₁NO]⁺• | Molecular Ion |

| 134 | [C₈H₈NO]⁺ | Loss of •CH₃ |

| 121 | [C₇H₇N]⁺• | Loss of CO |

| 106 | [C₆H₆N]⁺ | Loss of HCN from pyridinium (B92312) ion |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Computational Chemistry and Theoretical Investigations of 1 4 Ethylpyridin 2 Yl Ethanone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the properties of molecules. For pyridine (B92270) ketones like 1-(4-ethylpyridin-2-yl)ethanone, DFT calculations can elucidate key aspects of their molecular structure and electronic behavior.

The initial step in the theoretical study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, a key feature is the relative orientation of the acetyl group with respect to the pyridine ring.

Theoretical studies on related 2-acylpyridines have shown that the planarity of the molecule is a critical factor. The rotational barrier between the pyridine ring and the carbonyl group is a subject of interest. It is generally found that the most stable conformation is planar, with the carbonyl oxygen oriented away from the pyridine nitrogen atom (the trans conformation). This arrangement minimizes steric hindrance and allows for favorable electronic interactions.

For this compound, the ethyl group at the 4-position is also subject to conformational flexibility. The rotation around the C-C bond connecting the ethyl group to the pyridine ring will have multiple local energy minima. However, the energy differences between these rotamers are typically small. The global minimum energy structure is expected to feature a planar arrangement of the pyridine ring and the acetyl group.

Table 1: Selected Optimized Geometrical Parameters of this compound (trans conformation) Note: The following data is illustrative and based on typical values for similar compounds calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C(pyridine)-C(acetyl) | 1.50 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | N-C(pyridine) | 1.34 Å |

| Bond Angle | N-C-C(acetyl) | 117° |

| Dihedral Angle | N-C-C=O | 180° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron.

In this compound, the HOMO is typically localized over the pyridine ring and the nitrogen atom, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed over the acetyl group and the adjacent carbon atom of the pyridine ring, highlighting this region's susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a more detailed picture of the molecule's electronic character.

Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (IP - EA) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = (IP + EA)2 / (8 * η).

Table 2: Calculated Electronic Properties and Quantum Chemical Descriptors of this compound Note: The following data is illustrative and based on typical values for similar compounds.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential (IP) | 6.5 |

| Electron Affinity (EA) | 1.8 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 1.85 |

Molecular Dynamics and Intermolecular Interaction Studies

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and interactions with other molecules over time.

A key aspect of the molecular dynamics of this compound is the rotation of its substituent groups. The torsional potential energy surface can be scanned to identify the energy barriers associated with these rotations.

The rotation of the acetyl group around the C-C bond connecting it to the pyridine ring is of particular interest. As suggested by the geometry optimization, the planar conformations are expected to be the most stable. The transition state for rotation would involve the acetyl group being perpendicular to the pyridine ring, which disrupts the π-conjugation and leads to a higher energy state. The energy barrier for this rotation provides insight into the molecule's conformational rigidity at different temperatures. Similarly, the rotation of the ethyl group at the 4-position will have a lower energy barrier, indicating greater conformational freedom.

The nitrogen atom in the pyridine ring of this compound can act as a Lewis base, making it a potential acceptor for various non-covalent interactions, including hydrogen bonding and halogen bonding. Halogen bonding is a directional interaction between a halogen atom (acting as a Lewis acid) and a Lewis base.

Theoretical studies can model the interaction of this compound with halogen bond donors, such as dihalogens (e.g., I2, Br2) or halogenated organic molecules. By calculating the interaction energies and analyzing the geometry of the resulting complexes, the strength and nature of these interactions can be determined. The nitrogen atom of the pyridine ring is the most likely site for halogen bonding, leading to a linear or near-linear arrangement of the C-N···X-Y atoms (where X is the halogen atom). The strength of the halogen bond will depend on the identity of the halogen atom, with iodine typically forming the strongest bonds.

Reaction Kinetics and Mechanistic Studies

Computational approaches are pivotal in exploring the reaction dynamics of pyridine derivatives. By modeling reaction pathways and transition states, researchers can predict reaction rates and elucidate mechanisms that are often difficult to characterize experimentally.

The investigation of reaction mechanisms involving this compound can be effectively carried out using quantum chemical methods. Density Functional Theory (DFT) is a commonly employed method for mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

For instance, in nucleophilic substitution reactions at the carbonyl carbon, computational models can predict the energy barriers for different possible pathways, such as a direct attack or a stepwise mechanism involving a tetrahedral intermediate. nih.gov The geometry of the transition state, characterized by a single imaginary frequency, provides a snapshot of the bond-breaking and bond-forming processes. The activation energy, calculated as the energy difference between the transition state and the reactants, is a key determinant of the reaction rate. These computational studies can also explore various reaction conditions, such as the effect of different solvents or catalysts on the reaction pathway. kci.go.kr

Similarly, for reactions occurring at the pyridine ring, such as electrophilic aromatic substitution, computational modeling can determine the preferred site of attack (ortho, meta, or para to the existing substituents). rsc.org The ethyl and acetyl groups on the pyridine ring of this compound will influence the electron density distribution and thus the regioselectivity of such reactions.

Table 1: Representative Calculated Activation Energies for a Hypothetical Nucleophilic Addition to a Pyridine-based Ketone

| Reaction Pathway | Solvent | Activation Energy (kcal/mol) |

| Direct Attack | Gas Phase | 25.4 |

| Stepwise (Tetrahedral Intermediate) | Water | 15.2 |

| Catalyzed (Acid) | Acetonitrile | 12.8 |

Note: These are illustrative values and would need to be specifically calculated for this compound.

The electronic and steric effects of substituents on the pyridine ring play a crucial role in determining the reactivity of the molecule. canterbury.ac.nz The ethyl group at the 4-position of this compound is an electron-donating group, which increases the electron density on the pyridine ring, particularly at the ortho and para positions. This enhances the ring's nucleophilicity and can influence the rate and outcome of electrophilic substitution reactions. acs.org

Advanced Computational Methodologies

Modern computational chemistry offers a suite of tools for the in-depth analysis of molecular systems, from predicting spectroscopic data to simulating interactions with biological targets.

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for its characterization and for interpreting experimental spectra.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, are a reliable method for predicting ¹H and ¹³C NMR chemical shifts. acs.orgstenutz.eursc.org By comparing the calculated shifts with experimental data, the structure and conformation of the molecule can be confirmed. researchgate.net Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational changes.

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an infrared (IR) spectrum. doi.org Theoretical IR spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the C=O stretch of the acetyl group or the C-N stretching vibrations of the pyridine ring.

UV-Vis Absorption Wavelengths: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). doi.orgresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, allowing for the prediction of the wavelength of maximum absorption (λmax). This is particularly useful for understanding the electronic structure and chromophoric properties of the molecule.

Table 2: Representative Calculated and Experimental Spectroscopic Data for a Substituted Pyridine

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm) - H at position 3 | 7.85 | 7.92 |

| ¹³C NMR (δ, ppm) - Carbonyl C | 198.2 | 197.5 |

| IR Frequency (cm⁻¹) - C=O Stretch | 1705 | 1698 |

| UV-Vis λmax (nm) | 275 | 278 |

Note: These are illustrative values and would need to be specifically calculated and experimentally verified for this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.govd-nb.inforesearchgate.net From a chemical perspective, this analysis focuses on the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

For this compound, molecular docking studies could explore its potential to bind to various enzyme active sites or receptor binding pockets. The pyridine nitrogen and the carbonyl oxygen of the acetyl group are potential hydrogen bond acceptors, while the ethyl group and the aromatic ring can engage in hydrophobic and π-stacking interactions. By analyzing the binding mode and calculating a docking score, which is an estimate of the binding affinity, researchers can prioritize compounds for further experimental testing in drug discovery programs. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethylpyridin-2-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted pyridine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios of acyl chloride to pyridine are critical for minimizing side reactions like over-acylation or ring dealkylation . Alternative routes include palladium-catalyzed cross-coupling, though regioselectivity challenges may arise due to steric effects from the ethyl group .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : The carbonyl stretch (C=O) typically appears at ~1680–1720 cm⁻¹, while pyridyl C-N stretches are observed at ~1600 cm⁻¹. Ethyl group vibrations (C-H stretches) occur at 2850–2980 cm⁻¹ .

- NMR : The ketone carbonyl carbon (¹³C NMR) resonates at δ 195–205 ppm. The pyridine ring protons (¹H NMR) show splitting patterns dependent on substitution: H-3 and H-5 protons appear as doublets (J = 5–6 Hz) near δ 8.5–9.0 ppm, while the ethyl group’s methyl protons integrate as a triplet at δ 1.2–1.4 ppm .

- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 163 (C₁₀H₁₁NO⁺) is expected, with fragmentation pathways involving loss of the ethyl group (M-29) or ketone moiety (M-43) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and predict electronic properties like dipole moments and HOMO-LUMO gaps. Quantitative Structure-Property Relationship (QSPR) models, trained on datasets from NIST and CC-DPS, estimate logP (~1.5–2.0) and solubility parameters .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. For example, the C=O bond length should be ~1.22 Å, and the pyridine ring planarity can be validated using Rint values (< 5%). Discrepancies in torsion angles (e.g., ethyl group orientation) may arise from lattice packing effects, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies address contradictions in reported biological activity data for pyridin-2-yl ethanone derivatives?

- Methodological Answer :

- Bioactivity Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (e.g., CLSI guidelines) to control variables like solvent (DMSO concentration ≤1%) .

- Structure-Activity Relationship (SAR) : Compare this compound with analogs (e.g., 1-(4-Methylphenyl)-1-(pyridin-4-yl)propan-1-one) to isolate the ethyl group’s role in membrane permeability or target binding .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be mitigated during derivatization?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., -NH₂) to guide electrophilic substitution at the 3- or 5-position, followed by deprotection .

- Transition Metal Catalysis : Use Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura coupling at the 4-position, leveraging steric hindrance from the ethyl group to suppress competing reactions .

Q. What advanced techniques reconcile discrepancies in spectroscopic data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.